(2-Aminoethyl)(cyclopropylmethyl)amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

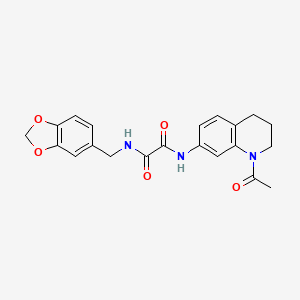

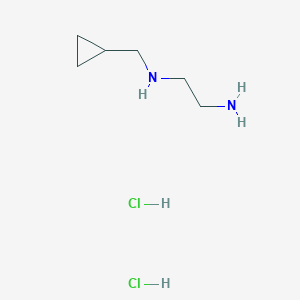

“(2-Aminoethyl)(cyclopropylmethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 2138191-06-5 . It has a molecular weight of 187.11 . The IUPAC name for this compound is N1-(cyclopropylmethyl)ethane-1,2-diamine dihydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H14N2.2ClH/c7-3-4-8-5-6-1-2-6;;/h6,8H,1-5,7H2;2*1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Nazarov Reactions of Vinyl Cyclopropylamines

A study by Bonderoff et al. (2013) explored the dichlorocyclopropanation of 2-amino-1,3-dienes to afford 1-alkenyl-1-amino-2,2-dichlorocyclopropanes. These compounds undergo silver-assisted electrocyclic opening to furnish 3-aminopentadienyl cations. Nazarov-type cyclization of these intermediates leads to cyclopentenone iminium salts, which are then reduced to provide allylic amines. This process represents the imino version of the traditional Nazarov reaction and highlights a novel application of aminoethyl cyclopropylmethyl compounds in synthesizing polycyclic amines (Sara A. Bonderoff, T. Grant, F. West, M. Tremblay, 2013).

Peptide Synthesis and Protectant

Carpino et al. (2009) introduced the N-dicyclopropylmethyl (Dcpm) residue as an amide bond protectant for peptide synthesis, demonstrating the utility of cyclopropylmethylamine derivatives in peptide chemistry. The study provides examples of mitigating aggregation effects and preventing cyclization in sensitive peptide sequences, thus highlighting the compound's role in facilitating complex peptide synthesis (L. A. Carpino, Khaled A. Nasr, Adel Ali Abdel-Maksoud, A. El‐Faham, D. Ionescu, P. Henklein, H. Wenschuh, M. Beyermann, E. Krause, M. Bienert, 2009).

Cyclopropanation Reactions

Tomilov et al. (1990) investigated the cyclopropanation reactions of allyl alcohols, allylamines, and derivatives with diazomethane, highlighting the synthesis of various cyclopropanes. This research underscores the versatility of (2-Aminoethyl)(cyclopropylmethyl)amine derivatives in organic synthesis, providing a pathway to synthesize a wide range of functionalized cyclopropanes (Yu V Tomilov, A. B. Kostitsyn, E. V. Shulishov, O. M. Nefedov, 1990).

Bioconjugation Mechanism Study

Nakajima and Ikada (1995) conducted a study to understand the mechanism of amide formation between carboxylic acid and amine in aqueous media using a related compound. This research is pivotal in demonstrating the biochemical applications of cyclopropylmethylamine derivatives, particularly in bioconjugation and the synthesis of hydrogels, offering insights into the reaction's specificity and efficiency in biological conditions (N. Nakajima, Y. Ikada, 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

N'-(cyclopropylmethyl)ethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-3-4-8-5-6-1-2-6;;/h6,8H,1-5,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZADQLFXKATOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937053.png)

![N-(4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2937054.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937055.png)

![5-Bromo-2,2-difluorospiro[2.3]hexane](/img/structure/B2937060.png)

![N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2937061.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2937062.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2937063.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide](/img/structure/B2937064.png)

![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine](/img/structure/B2937067.png)

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2937069.png)

![N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea](/img/structure/B2937073.png)